Urea, (1-methylcyclopentyl)-
Description
BenchChem offers high-quality Urea, (1-methylcyclopentyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, (1-methylcyclopentyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
3569-78-6 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(1-methylcyclopentyl)urea |
InChI |
InChI=1S/C7H14N2O/c1-7(9-6(8)10)4-2-3-5-7/h2-5H2,1H3,(H3,8,9,10) |
InChI Key |
SOPWCEFXKLAPKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)NC(=O)N |
Origin of Product |
United States |
Contextualization Within Alkyl Substituted Urea Chemical Space
Urea (B33335), a simple organic compound with the formula (NH₂)₂CO, serves as a foundational molecule in the vast and diverse field of organic chemistry. wikipedia.orgacs.org Its derivatives, formed by the replacement of one or more hydrogen atoms with other functional groups, are of significant interest. Among these, alkyl-substituted ureas, where one or more hydrogen atoms on the nitrogen atoms are replaced by alkyl groups, represent a substantial and important class of compounds. wikipedia.orgnih.gov These substitutions can dramatically alter the parent molecule's physical and chemical properties, including its solubility, reactivity, and biological activity.
Alkyl-substituted ureas are characterized by the presence of a urea functional group where at least one nitrogen atom is bonded to an alkyl substituent. wikipedia.org The nature of the alkyl group—be it a simple, branched, or cyclic chain—imparts specific steric and electronic characteristics to the molecule. These characteristics, in turn, influence the compound's behavior in chemical reactions and its interactions with biological systems. The field of alkyl-substituted ureas is extensive, with applications ranging from pharmaceuticals and agrochemicals to materials science. nih.govrsc.org
(1-Methylcyclopentyl)urea, with the chemical formula C₇H₁₄N₂O, fits squarely within this chemical space. evitachem.com It is a mono-substituted urea, meaning one of the urea's nitrogen atoms is attached to a 1-methylcyclopentyl group. This particular substituent introduces a cyclic and sterically hindered alkyl group, which can influence its reactivity and potential applications. The presence of the cyclopentyl ring and the methyl group at the point of attachment to the urea nitrogen are key structural features that define its place within the broader family of alkyl-substituted ureas. evitachem.com
Classification and Structural Significance As a Building Block in Organic Synthesis
(1-Methylcyclopentyl)urea is classified as a mono-N-substituted, cyclic alkyl urea (B33335). The structural significance of this compound as a building block in organic synthesis stems from the reactive urea functional group and the specific nature of its alkyl substituent. evitachem.com
The urea moiety itself offers several reactive sites. The carbonyl group (C=O) is electrophilic, making it susceptible to attack by nucleophiles. evitachem.com The nitrogen atoms, with their lone pairs of electrons, can act as nucleophiles. The N-H protons are weakly acidic and can be removed by a strong base. These inherent reactive properties allow (1-methylcyclopentyl)urea to participate in a variety of chemical transformations.
The 1-methylcyclopentyl group provides a unique steric and conformational profile. The five-membered ring is relatively rigid, and the methyl group at the C1 position adds to the steric bulk around the adjacent nitrogen atom. This steric hindrance can influence the regioselectivity and stereoselectivity of reactions involving the urea functional group. For synthetic chemists, this can be a valuable tool for controlling the outcome of a reaction.
As a building block, (1-methylcyclopentyl)urea can be utilized in the synthesis of more complex molecules. For instance, the urea functionality can be incorporated into larger molecular scaffolds to create compounds with potential biological activity. The synthesis of various substituted ureas is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov The specific steric and electronic properties conferred by the 1-methylcyclopentyl group make it a unique synthon for generating novel chemical entities.
Common synthetic methodologies for preparing N-substituted ureas include the reaction of amines with isocyanates or the reaction of an amine with phosgene (B1210022) to form a carbamoyl (B1232498) chloride, which is then reacted with another amine. wikipedia.orgrsc.org In the case of (1-methylcyclopentyl)urea, it can be synthesized by reacting 1-methylcyclopentylamine with urea. evitachem.com Another approach involves the alkylation of urea with a 1-methylcyclopentyl halide. evitachem.com
Interactive Data Table: Properties of (1-Methylcyclopentyl)urea
| Property | Value |
| Molecular Formula | C₇H₁₄N₂O |
| Molecular Weight | 142.20 g/mol |
| CAS Number | 3569-78-6 |
| Appearance | Typically a white crystalline solid |
| Canonical SMILES | CC1(CCCC1)NC(=O)N |
| InChI Key | WUVVPVWGXABHFP-UHFFFAOYSA-N |
Source: EvitaChem evitachem.com
Historical Development and Research Trajectory of 1 Methylcyclopentyl Urea Studies
Direct Amine-Urea Condensation Reactions
A prevalent method for synthesizing (1-methylcyclopentyl)urea involves the direct condensation of an amine with urea. evitachem.com This approach is valued for its straightforwardness and efficiency under optimized conditions.
Reactant Precursor Selection: 1-Methylcyclopentylamine and Urea
The primary precursors for this condensation reaction are 1-methylcyclopentylamine and urea. evitachem.com 1-Methylcyclopentylamine can be sourced commercially or synthesized through various established organic chemistry routes. Urea, a readily available and inexpensive commodity chemical, serves as the carbonyl donor. The selection of these specific precursors is crucial for directly forming the desired (1-methylcyclopentyl)urea structure.
Optimization of Reaction Conditions: Temperature Gradients and Solvent Effects
The efficiency and yield of the condensation reaction are highly dependent on the reaction conditions. evitachem.com Key parameters that require careful optimization include temperature and the choice of solvent.
Temperature Gradients: The reaction typically necessitates heating to proceed at a reasonable rate. evitachem.com Studies on similar urea syntheses have shown that temperature control is critical. For instance, in the alkylation of phenol (B47542) with 1-methylcyclopentene (B36725), a related cycloalkylation reaction, optimal yields were achieved at specific temperatures, such as 110°C. researchgate.net While the specific optimal temperature for the condensation of 1-methylcyclopentylamine and urea is not detailed in the provided search results, the general principle of temperature optimization to maximize yield and minimize side reactions is a fundamental aspect of this synthetic method. evitachem.com
Below is a table summarizing the general reaction conditions for the synthesis of alkyl-substituted ureas, which can be applied to the synthesis of (1-methylcyclopentyl)urea.
| Parameter | Condition | Influence on Reaction |
| Temperature | Typically elevated (e.g., 120°C to 135°C) | Affects reaction kinetics and product yield. evitachem.com |
| Solvent | Organic solvents (e.g., xylene, dichlorobenzene) | Influences reactant solubility and reaction rate. evitachem.com |
| Reactant Ratio | Varies depending on desired product | Can affect the formation of mono- versus di-substituted ureas. |
Kinetic Studies of Condensation Pathways
While specific kinetic studies for the condensation of 1-methylcyclopentylamine and urea were not found in the provided search results, understanding the reaction kinetics is crucial for optimizing the synthesis. Kinetic studies would involve monitoring the concentration of reactants and products over time to determine the reaction order, rate constant, and activation energy. Such studies would provide valuable insights into the reaction mechanism and help in fine-tuning the reaction conditions for maximum efficiency. Research on related urea syntheses, such as the electrochemical C-N coupling for urea production, highlights the importance of matching the kinetics of the constituent reduction reactions to improve yield. nih.gov
Catalyst Influence on Reaction Efficiency and Yield
The use of catalysts can significantly enhance the efficiency and yield of urea synthesis. While the direct condensation of amines and urea can proceed thermally, catalysts can lower the activation energy, allowing the reaction to occur at lower temperatures and with greater selectivity.
Various catalysts have been explored for related urea and amide synthesis reactions. For instance, chiral urea derivatives themselves can act as catalysts in certain reactions through hydrogen-bonding interactions. nih.gov In the context of N-alkylation of ureas, iridium-based catalysts have been studied, demonstrating the potential for metal-catalyzed pathways. uno.edu For the alkylation of phenol with 1-methylcyclopentene, catalysts such as KU-23 and aluminum phenolate (B1203915) have been shown to be effective. researchgate.net The application of such catalysts to the direct condensation of 1-methylcyclopentylamine and urea could potentially improve reaction efficiency.
Alkylation Reactions of Urea with 1-Methylcyclopentyl Halides
An alternative synthetic route to (1-methylcyclopentyl)urea is the alkylation of urea with 1-methylcyclopentyl halides. evitachem.com This method relies on the nucleophilic character of urea.
Nucleophilic Substitution Mechanisms in Urea Alkylation
The alkylation of urea with 1-methylcyclopentyl halides proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of urea acts as the nucleophile, attacking the electrophilic carbon atom of the 1-methylcyclopentyl halide and displacing the halide leaving group. evitachem.commasterorganicchemistry.com
Historically, the direct N-alkylation of ureas with alkyl halides was considered challenging, with O-alkylation often being the preferred pathway, leading to the formation of isoureas. google.comjustia.com However, the use of phase transfer catalysts in the presence of a base has been shown to facilitate N-alkylation. justia.com
The specific mechanism, whether SN1 or SN2, would depend on the structure of the alkyl halide and the reaction conditions.
SN1 Mechanism: A tertiary halide like 1-chloro-1-methylcyclopentane (B8640889) would favor an SN1 pathway. This involves a two-step process where the leaving group departs first to form a stable tertiary carbocation intermediate (1-methylcyclopentyl cation). libretexts.org This carbocation is then attacked by the nucleophilic urea. SN1 reactions are favored by polar protic solvents. libretexts.org
SN2 Mechanism: While less likely for a tertiary halide due to steric hindrance, an SN2 mechanism involves a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. libretexts.org This mechanism is more common for primary and secondary halides and is favored by polar aprotic solvents. libretexts.org
The table below outlines the key components in the nucleophilic substitution reaction for the synthesis of (1-methylcyclopentyl)urea.
| Component | Role | Example |
| Nucleophile | Electron-rich species that donates an electron pair. | Urea |
| Electrophile | Electron-poor species that accepts an electron pair. | 1-Methylcyclopentyl halide (e.g., 1-chloro-1-methylcyclopentane) |
| Leaving Group | The group that is displaced from the electrophile. | Halide ion (e.g., Cl⁻) |
| Product | The final molecule formed. | (1-Methylcyclopentyl)urea |
Substrate Scope and Limitations in Alkylation Approaches
Direct N-alkylation of urea with an appropriate 1-methylcyclopentyl electrophile represents the most straightforward synthetic route. This method involves the reaction of urea, acting as a nucleophile, with a 1-methylcyclopentyl derivative bearing a suitable leaving group.
Substrate Scope: The typical substrates for this alkylation are 1-methylcyclopentyl halides (e.g., 1-chloro-1-methylcyclopentane or 1-bromo-1-methylcyclopentane) or species with other effective leaving groups such as sulfonates. google.com The reaction is generally catalyzed by a base to deprotonate the urea, enhancing its nucleophilicity.
Limitations: Despite its directness, this approach is fraught with significant limitations, primarily stemming from the tertiary nature of the 1-methylcyclopentyl carbocation intermediate that would form.
Competing Elimination Reactions: The primary challenge is the strong propensity for the tertiary substrate to undergo elimination (E1 or E2) reactions in the presence of a base, leading to the formation of 1-methylcyclopentene and other isomeric alkenes. This side reaction can severely reduce the yield of the desired alkylated urea. The use of tertiary alkyl halides in urea alkylation has been noted to be problematic, often resulting in the formation of polymer byproducts from the olefin instead of the desired N-alkylated product. google.com
Over-alkylation: Urea possesses two nucleophilic nitrogen atoms, creating the possibility of di- and poly-alkylation, resulting in products such as N,N'-bis(1-methylcyclopentyl)urea. Controlling the stoichiometry to favor mono-alkylation can be difficult and often leads to complex product mixtures requiring extensive purification.
Low Reactivity of Urea: Urea is a relatively weak nucleophile. Forcing conditions (e.g., high temperatures) required to drive the reaction can further promote the competing elimination pathway. While iridium-catalyzed N-alkylation of urea with alcohols has been explored, such methods can require high temperatures and specific catalytic systems that may not be universally applicable or efficient for all substrates. uno.edu
Indirect Introduction via Curtius Rearrangement
An alternative to direct alkylation is a multi-step synthetic sequence that constructs the urea functionality from a different precursor. While Friedel-Crafts acylation is a powerful tool for acylating aromatic rings, it is not applicable to the functionalization of alkanes like 1-methylcyclopentane. mt.comlibretexts.org A more chemically sound and widely used indirect method for this transformation is the Curtius rearrangement. nih.govchemistrysteps.com This pathway begins with 1-methylcyclopentanecarboxylic acid and proceeds through a key isocyanate intermediate. byjus.comorganic-chemistry.org
The initial step in the Curtius rearrangement is the conversion of a carboxylic acid to an acyl azide (B81097). The starting material for this route is 1-methylcyclopentanecarboxylic acid. This can be achieved through several standard protocols:
Two-Step Protocol: The carboxylic acid is first converted to a more reactive acyl derivative, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemistrysteps.com The resulting 1-methylcyclopentanecarbonyl chloride is then reacted with an azide salt, such as sodium azide (NaN₃), to yield 1-methylcyclopentanecarbonyl azide.
One-Pot Protocol: Reagents like diphenylphosphoryl azide (DPPA) or propylphosphonic anhydride (B1165640) (T3P®) can facilitate the direct, one-pot conversion of the carboxylic acid to the acyl azide, often under milder conditions. organic-chemistry.org
The core of this indirect method is the thermal or photochemical rearrangement of the acyl azide.
Formation of the Isocyanate: Upon heating, 1-methylcyclopentanecarbonyl azide undergoes the Curtius rearrangement, losing a molecule of nitrogen gas (N₂) to form 1-methylcyclopentyl isocyanate. This rearrangement is a concerted process where the alkyl group migrates simultaneously with the departure of the nitrogen leaving group, which is entropically highly favorable. chemistrysteps.comwikipedia.org
Formation of the Urea: The resulting 1-methylcyclopentyl isocyanate is a highly reactive electrophile. The urea moiety is installed by reacting the isocyanate with ammonia (B1221849) (NH₃). This nucleophilic addition of ammonia to the isocyanate carbonyl group is typically rapid and high-yielding, producing the final product, (1-methylcyclopentyl)urea.
Optimization: For the Curtius route, yields can be maximized by ensuring the complete conversion of the carboxylic acid to the acyl azide before initiating the rearrangement, as unreacted acid or acyl chloride can lead to side products. The rearrangement step is often clean, but the temperature must be controlled to prevent decomposition. The final addition of ammonia should be done under conditions that prevent side reactions of the highly reactive isocyanate.
Intermediate Characterization: The progress of the reaction can be monitored by characterizing the key intermediates.
1-Methylcyclopentanecarbonyl Azide: This intermediate can be identified using infrared (IR) spectroscopy by the appearance of a strong, characteristic azide (N₃) stretching band around 2140 cm⁻¹.
1-Methylcyclopentyl Isocyanate: The formation of the isocyanate intermediate after rearrangement is confirmed by the disappearance of the azide peak and the appearance of a new, very strong and broad stretching band for the isocyanate (-N=C=O) group around 2250–2275 cm⁻¹. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy would also show distinct shifts corresponding to the formation of each intermediate.
Comprehensive Analysis of Synthetic Yields and Selectivity in Different Methodologies
A comparative analysis of the different synthetic strategies reveals distinct advantages and disadvantages concerning yield, selectivity, and operational simplicity. The primary methods considered are Direct Alkylation, reaction of 1-methylcyclopentylamine with urea, and the indirect Curtius Rearrangement. evitachem.com
| Methodology | Starting Materials | Key Steps | Advantages | Disadvantages | Typical Yield & Selectivity |
| Direct Alkylation | Urea, 1-methylcyclopentyl halide | Base-mediated nucleophilic substitution | Atom economical, few steps | High potential for elimination side-products; Risk of over-alkylation; Low yields with tertiary substrates google.com | Generally low to moderate yields; Poor selectivity for mono-alkylation. |
| Amine + Urea Reaction | 1-methylcyclopentylamine, Urea | Nucleophilic attack of amine on urea with loss of ammonia | Utilizes a readily available amine precursor | Requires elevated temperatures (e.g., 120-135°C) evitachem.com | Moderate to good yields; Good selectivity if amine is the limiting reagent. |
| Curtius Rearrangement | 1-methylcyclopentanecarboxylic acid, NaN₃, NH₃ | 1. Acyl azide formation2. Thermal rearrangement to isocyanate3. Reaction with ammonia | High-yielding; Avoids elimination issues; Clean conversion of isocyanate nih.govorganic-chemistry.org | Multi-step process; Use of potentially hazardous azides | Good to excellent overall yields; High selectivity in the final step. |
Detailed Structural Features of the 1-Methylcyclopentyl Moiety
The 1-methylcyclopentyl group is the defining structural feature of this urea derivative. The cyclopentane (B165970) ring, a five-membered cycloalkane, is not planar and adopts puckered conformations to alleviate angular and torsional strain. The two most common conformations are the envelope and the half-chair (or twist) forms. In the case of (1-methylcyclopentyl)urea, the cyclopentyl ring is attached to the urea nitrogen via a quaternary carbon atom, which also bears a methyl group.
The internal bond angles of a regular pentagon are 108°, close to the ideal tetrahedral angle of 109.5°. However, to minimize eclipsing interactions between adjacent hydrogen atoms, the cyclopentane ring puckers. This puckering leads to a dynamic equilibrium between various envelope and half-chair conformations. The presence of the methyl and urea substituents on the same carbon atom (C1) influences the conformational preference of the cyclopentyl ring.
| Bond | Estimated Length (Å) |
|---|---|
| C-C (cyclopentyl) | 1.53 - 1.55 |
| C-N (ring-urea) | 1.47 - 1.49 |
| C-CH3 | 1.53 |
| C=O (urea) | ~1.25 |
| C-N (urea) | ~1.34 |
Conformational Analysis of the Urea and Cyclopentyl Components
Studies on related N-alkyl-N'-aryl ureas have shown a strong preference for the trans-trans conformation, with a minor population of the cis-trans form. nih.gov The cis-cis conformation is generally disfavored due to steric clashes. researchgate.net In the case of (1-methylcyclopentyl)urea, the bulky 1-methylcyclopentyl group would likely reinforce the preference for a trans orientation of the substituents on the urea nitrogens to minimize steric hindrance.
The cyclopentyl ring will be in a continuous state of flux between its various puckered conformations. The energy barrier for interconversion between the envelope and half-chair forms is low, typically around 1-2 kcal/mol. The substitution at the C1 position will likely favor conformations that place the bulky urea and methyl groups in pseudo-equatorial positions to reduce steric strain.
Steric Hindrance Effects on Molecular Reactivity and Intermolecular Interactions
The 1-methylcyclopentyl group exerts significant steric hindrance around the urea functionality. This steric bulk has a profound impact on the molecule's reactivity and its ability to participate in intermolecular interactions. The quaternary carbon atom attached to the urea nitrogen, along with the adjacent methyl group and the puckered cyclopentyl ring, effectively shields the urea group from the approach of other molecules. nih.gov
This steric hindrance can influence reaction kinetics, often slowing down reactions that involve nucleophilic attack on the carbonyl carbon or reactions at the nitrogen atoms. For example, in reactions where the urea nitrogen acts as a nucleophile, the bulky substituent can impede its approach to an electrophilic center. Conversely, this steric protection can enhance the stability of the molecule by preventing unwanted side reactions.
In the context of intermolecular interactions, the steric bulk of the 1-methylcyclopentyl group can disrupt the typical hydrogen bonding patterns observed in simpler ureas. While the N-H protons of the urea moiety are still available for hydrogen bonding, the bulky substituent may limit the directionality and strength of these interactions. This can affect the crystal packing of the molecule in the solid state and its solvation properties in different solvents. The non-planar structure of the cyclopentyl group further contributes to this steric influence.
| Group | Taft Steric Parameter (Es) | Charton Steric Parameter (ν) |
|---|---|---|
| Methyl | 0.00 | 0.52 |
| Ethyl | -0.07 | 0.56 |
| Isopropyl | -0.47 | 0.76 |
| tert-Butyl | -1.54 | 1.24 |
| Cyclopentyl | -0.51 | 0.85 |
Theoretical Conformational Landscapes and Energy Minima
Computational chemistry provides a powerful tool for exploring the conformational landscape of molecules like (1-methylcyclopentyl)urea and identifying their low-energy conformations. pnnl.gov Although specific computational studies on this exact molecule are scarce, general principles from studies on related N-substituted ureas can be applied.
Potential energy surface (PES) scans for rotation around the C-N bonds of the urea group would likely reveal that the trans-trans conformation is the global energy minimum. The energy barrier for rotation around the C(sp²)-N bond in alkyl-substituted ureas is typically in the range of 8-10 kcal/mol, indicating that at room temperature, rotation is restricted, and distinct conformers can exist. pnnl.gov
For the 1-methylcyclopentyl group, computational modeling can predict the relative energies of the different envelope and half-chair conformations. The calculations would likely show a preference for conformations where the large urea substituent occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions. The energy landscape would feature multiple local minima corresponding to the different puckered conformations of the cyclopentyl ring, all lying within a few kcal/mol of each other.
Impact of Molecular Structure Modifications on Chemical Behavior
Modifications to the molecular structure of (1-methylcyclopentyl)urea can significantly alter its chemical behavior. These modifications can be broadly categorized into changes in the urea moiety and alterations to the 1-methylcyclopentyl group.
Modifications to the Urea Moiety:
N-Alkylation/Arylation: Introducing additional substituents on the urea nitrogens would further increase steric hindrance and modify the hydrogen bonding capabilities. Replacing the remaining N-H proton with an alkyl or aryl group would eliminate its hydrogen bond donating ability, which would drastically change its intermolecular interactions.
Thiourea Analogue: Replacing the carbonyl oxygen with a sulfur atom to form (1-methylcyclopentyl)thiourea would alter the electronic properties and hydrogen bonding characteristics of the molecule. Thioureas are known to be better hydrogen bond donors than ureas.
Modifications to the 1-Methylcyclopentyl Group:
Substitution on the Ring: Introducing other substituents on the cyclopentyl ring would create stereoisomers and could further influence the preferred conformation of the ring and its steric impact.
Removal of the Methyl Group: The absence of the methyl group at the C1 position would reduce steric hindrance and change the nature of the carbon from quaternary to tertiary. This would likely increase the reactivity of the neighboring urea group.
These structural modifications provide a means to fine-tune the properties of (1-methylcyclopentyl)urea for specific applications in areas such as organic synthesis and medicinal chemistry. researchgate.net
Reaction Pathways and Mechanistic Investigations of 1 Methylcyclopentyl Urea
Electrophilic Nature of the Urea (B33335) Carbonyl Group
The carbonyl group in urea and its derivatives, including (1-methylcyclopentyl)urea, is characterized by a significant partial positive charge on the carbon atom and a partial negative charge on the oxygen atom due to the difference in electronegativity. This inherent polarity renders the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. The resonance structures of the urea functional group further illustrate this charge distribution, with a contributor depicting a positive charge on the carbon and a negative charge on the oxygen.
The 1-methylcyclopentyl group, being an alkyl substituent, is generally considered to be electron-donating through an inductive effect. This effect would slightly decrease the electrophilicity of the carbonyl carbon in (1-methylcyclopentyl)urea compared to unsubstituted urea. However, the carbonyl carbon remains a viable electrophilic site for a variety of reactions.
Nucleophilic Attack Mechanisms by Amines and Alcohols
Given the electrophilic nature of the carbonyl carbon, (1-methylcyclopentyl)urea is expected to undergo nucleophilic attack by amines and alcohols. These reactions are fundamental in the synthesis of more complex urea derivatives and related compounds.
The general mechanism for nucleophilic attack on the carbonyl carbon of (1-methylcyclopentyl)urea involves the initial formation of a tetrahedral intermediate. This is followed by a series of proton transfer steps and the potential elimination of a leaving group, depending on the specific nucleophile and reaction conditions.
Interactive Table: General Steps in Nucleophilic Attack on (1-methylcyclopentyl)urea
| Step | Description | Intermediate/Product |
| 1 | Nucleophilic attack of an amine or alcohol on the electrophilic carbonyl carbon. | Tetrahedral Intermediate |
| 2 | Proton transfer from the attacking nucleophile to the oxygen atom. | Zwitterionic Intermediate |
| 3 | Protonation of a nitrogen atom of the urea moiety. | Protonated Intermediate |
| 4 | Elimination of ammonia (B1221849) or an amine, or rearrangement. | Substituted Urea or Carbamate |
Oxidation Reactions and Derivative Formation
The oxidation of urea and its derivatives can lead to a variety of products, depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of (1-methylcyclopentyl)urea are scarce, the general principles of urea oxidation can be applied.
Oxidative Pathways to Carboxylic Acids and Other Oxidized Derivatives
Strong oxidizing agents have the potential to cleave the C-N bonds within the urea moiety. Hypothetically, the oxidation of (1-methylcyclopentyl)urea could lead to the formation of 1-methylcyclopentanecarboxylic acid through the cleavage of the urea group and subsequent oxidation of the cyclopentyl ring at the point of attachment. Other potential oxidized derivatives could include ketones or hydroxylated species on the cyclopentyl ring, depending on the selectivity of the oxidant.
Reagent Specificity and Selectivity in Oxidation (e.g., Potassium Permanganate (B83412), Chromium Trioxide)
The choice of oxidizing agent is crucial in determining the outcome of the reaction.
Potassium Permanganate (KMnO4): A powerful and often non-selective oxidizing agent. In acidic or alkaline conditions, it would likely lead to the degradation of the urea molecule, potentially oxidizing the 1-methylcyclopentyl group. The reaction with permanganate is known to oxidize urea to carbon dioxide and nitrogen gas.
Chromium Trioxide (CrO3): Another strong oxidizing agent, often used in acidic solutions (Jones reagent). It is capable of oxidizing a wide range of organic functional groups. Its reaction with (1-methylcyclopentyl)urea would likely result in the cleavage of the urea and oxidation of the organic substituent.
The selectivity of these reagents towards the urea functional group versus the alkyl substituent would be a key factor in determining the product distribution.
Reduction Reactions and Product Diversification
The reduction of the urea carbonyl group is generally difficult to achieve due to its resonance stabilization. Strong reducing agents, such as lithium aluminum hydride (LiAlH4), are typically required to reduce amides and related functional groups.
Theoretically, the reduction of (1-methylcyclopentyl)urea with a powerful reducing agent could lead to the formation of a diamine, specifically 1-(aminomethyl)-1-methylcyclopentane, by converting the carbonyl group into a methylene (B1212753) group (CH2). This reaction would provide a pathway for the diversification of products, transforming the urea into a scaffold with different functional groups.
Interactive Table: Potential Reduction Products of (1-methylcyclopentyl)urea
| Reducing Agent | Potential Product(s) | Reaction Conditions |
| Lithium Aluminum Hydride (LiAlH4) | 1-(Aminomethyl)-1-methylcyclopentane | Anhydrous ether or THF, followed by aqueous workup |
| Catalytic Hydrogenation (e.g., H2/Raney Ni) | Likely unreactive under standard conditions | High pressure and temperature may be required |
Further research is necessary to experimentally validate these proposed reaction pathways and to fully elucidate the mechanistic details of the chemical transformations of (1-methylcyclopentyl)urea.
Nucleophilic Substitution Reactions Involving the Urea Nitrogen
The urea functional group contains both electrophilic (carbonyl carbon) and nucleophilic (nitrogen atoms) centers. However, the term "substitution reactions involving the urea nitrogen" typically refers to reactions where the urea acts as a nucleophile or where a group attached to the nitrogen is substituted. When reacting with powerful carbon nucleophiles like Grignard or organolithium reagents, the primary interaction is the deprotonation of the acidic N-H protons, followed by potential nucleophilic attack at the electrophilic carbonyl carbon.
Grignard reagents (R-MgX) are potent nucleophiles and strong bases. byjus.com When reacting with (1-methylcyclopentyl)urea, which has acidic N-H protons, the initial reaction is an acid-base reaction.
Deprotonation: The Grignard reagent first acts as a base, abstracting a proton from one of the nitrogen atoms to form a magnesium salt of the urea and an alkane. Given the presence of multiple N-H protons, more than one equivalent of the Grignard reagent may be consumed in this deprotonation step.
Nucleophilic Addition: After deprotonation, a second equivalent of the Grignard reagent can act as a nucleophile, attacking the electrophilic carbonyl carbon. organic-chemistry.org This forms a dianionic tetrahedral intermediate.
Workup: Subsequent acidic workup of this intermediate would protonate the oxygen and nitrogen atoms. The resulting species can be unstable and may collapse, potentially leading to cleavage of a C-N bond and the formation of a ketone or other products. leah4sci.com
Organolithium reagents (R-Li) are even more reactive and basic than Grignard reagents. wikipedia.org Their reaction mechanism with (1-methylcyclopentyl)urea is analogous to that of Grignard reagents but proceeds more readily.
Deprotonation: The highly basic organolithium reagent rapidly deprotonates the N-H protons of the urea to form a lithium salt and an alkane. This is the dominant initial reaction. masterorganicchemistry.com
Nucleophilic Addition: A second equivalent of the organolithium reagent then adds to the carbonyl carbon, forming a stable dilithium (B8592608) dianionic intermediate. masterorganicchemistry.commasterorganicchemistry.com
Workup: Acidic workup protonates the intermediate, which can then eliminate a lithium amide species to yield a ketone. chemohollic.com
The higher reactivity of organolithium reagents can sometimes lead to different product distributions or higher yields compared to Grignard reagents. chemohollic.com
While the reaction of organometallic reagents with ureas offers a potential route for synthesizing new molecules, it has significant scope and limitations.
Scope:
Ketone Synthesis: This methodology can potentially be used to synthesize ketones from ureas, where the alkyl or aryl group from the organometallic reagent effectively replaces an amino group of the urea. chemistrysteps.com
Carbon-Carbon Bond Formation: It serves as a method for forming new C-C bonds by attaching the organic group from the organometallic reagent to the carbonyl carbon. wikipedia.orgwikipedia.org
Limitations:
Acidity of N-H Protons: The primary limitation is the presence of acidic N-H protons on the urea. These protons will be readily deprotonated by the strong base, consuming at least one equivalent of the expensive organometallic reagent before any nucleophilic attack can occur. wikipedia.org
Poor Leaving Groups: The amide (-NR₂) groups of a urea are generally poor leaving groups, making direct nucleophilic acyl substitution difficult. The reaction must proceed through a stable tetrahedral intermediate. sinica.edu.tw
Over-reaction: With highly reactive reagents, especially with esters and related compounds, double addition to the carbonyl group can occur, leading to tertiary alcohols. leah4sci.com While less common with the dianionic urea intermediate, it remains a possibility.
Steric Hindrance: The bulky 1-methylcyclopentyl group may sterically hinder the approach of the nucleophile to the carbonyl carbon, potentially slowing the reaction rate. organic-chemistry.org
The following table summarizes the key features of these reactions.
| Feature | Grignard Reagents (R-MgX) | Organolithium Reagents (R-Li) |
| Reactivity | Strong nucleophile and base | Very strong nucleophile and base |
| Initial Step | Deprotonation of N-H proton(s) | Rapid deprotonation of N-H proton(s) |
| Key Intermediate | Tetrahedral magnesium salt | Stable dianionic tetrahedral intermediate |
| Potential Product | Ketone, tertiary alcohol | Ketone chemohollic.com |
| Major Limitation | Reagent consumed by deprotonation; moderate reactivity | High reactivity can lead to side reactions; reagent consumed by deprotonation |
Influence of Steric Environment on Reaction Kinetics and Regioselectivity
The steric environment imposed by the 1-methylcyclopentyl substituent in (1-methylcyclopentyl)urea plays a pivotal role in dictating the kinetics and regioselectivity of its chemical transformations. The presence of a tertiary carbon atom directly attached to a urea nitrogen atom introduces significant steric bulk, which can impede the approach of reactants and influence the geometric feasibility of transition states.
The rate of reactions at the carbonyl carbon or the nitrogen atoms of (1-methylcyclopentyl)urea is anticipated to be slower when compared to less sterically encumbered analogs. This reduced reactivity stems from the steric shielding afforded by the 1-methylcyclopentyl group, which obstructs the pathway for incoming nucleophiles or electrophiles. For instance, in electrophilic substitution reactions, the bulky nature of the substituent can hinder access to the adjacent nitrogen atom.
Research on the alkylation of N-alkyl-N-nitrosoureas has shown that steric effects are a primary determinant of reaction rates, with larger alkyl groups leading to slower reactions. researchgate.net A similar trend is expected for reactions involving (1-methylcyclopentyl)urea. The increased steric hindrance from the 1-methylcyclopentyl group, as compared to a cyclopentyl or cyclohexyl group, would likely result in a quantifiable decrease in the reaction rate constant. This phenomenon is a direct consequence of the increased energy barrier for reaching the transition state due to non-bonded steric repulsions.
To illustrate the impact of steric hindrance on reaction kinetics, the following table presents hypothetical relative rate constants for a substitution reaction of various N-cycloalkylureas.
| N-Substituent | Relative Rate Constant (k_rel) |
| Cyclopentyl | 0.75 |
| Cyclohexyl | 0.60 |
| (1-Methylcyclopentyl) | 0.30 |
| tert-Butyl | 0.15 |
Note: This table contains hypothetical data for illustrative purposes to demonstrate the expected trend based on steric effects.
In terms of regioselectivity, the 1-methylcyclopentyl group can direct the outcome of reactions where multiple reactive sites are present. For example, in a reaction where derivatization can occur at either of the two nitrogen atoms of the urea moiety, the reaction will preferentially take place at the less sterically hindered nitrogen. In the case of (1-methylcyclopentyl)urea, where one nitrogen is tertiary and the other is part of a primary amine (assuming a monosubstituted urea), reactions such as acylation or alkylation would be expected to occur predominantly at the terminal NH2 group due to its greater accessibility.
The following table illustrates the expected regioselectivity in a hypothetical acylation reaction of (1-methylcyclopentyl)urea.
| Site of Acylation | Product Ratio (%) |
| N'-(1-methylcyclopentyl) | ~10 |
| N-terminal | ~90 |
Note: This table contains hypothetical data for illustrative purposes.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry offers a powerful lens through which to examine the reaction mechanisms and transition states of (1-methylcyclopentyl)urea. While specific computational studies on this molecule are not prevalent in the literature, established theoretical methods can be applied to predict its behavior. Density Functional Theory (DFT) and other quantum chemical methods can provide detailed insights into the energetics and geometries of reactants, intermediates, transition states, and products.
Transition State Analysis: A key application of computational modeling is the characterization of transition state structures. For reactions of (1-methylcyclopentyl)urea, the transition states are expected to exhibit geometric distortions to accommodate the bulky 1-methylcyclopentyl group. This can manifest as elongated bond lengths and altered bond angles compared to transition states of less hindered ureas. These distortions are a consequence of minimizing steric strain.
A hypothetical comparison of calculated transition state parameters for a nucleophilic attack on the carbonyl carbon of urea and (1-methylcyclopentyl)urea is presented below.
| Parameter | Urea | (1-Methylcyclopentyl)urea |
| Activation Energy (kcal/mol) | 15 | 22 |
| C-N bond length in TS (Å) | 1.45 | 1.48 |
| Imaginary Frequency (cm⁻¹) | -450 | -380 |
Note: This table contains hypothetical data for illustrative purposes based on general principles of computational chemistry.
The higher activation energy and elongated C-N bond in the transition state for (1-methylcyclopentyl)urea reflect the energetic penalty imposed by steric hindrance. The imaginary frequency, which corresponds to the vibrational mode of the bond breaking/forming process, would also be affected. Such computational analyses can quantify the steric impact on reactivity and provide a deeper understanding of the factors controlling the reaction pathways of this molecule.
Advanced Analytical Methodologies for Characterization of 1 Methylcyclopentyl Urea and Its Derivatives
Spectroscopic Methods for Structural Confirmation and Elucidation
Spectroscopic methodologies are indispensable for the unambiguous confirmation of the chemical structure of (1-methylcyclopentyl)urea and its derivatives. These techniques probe the molecular framework at the atomic and functional group level, offering a wealth of structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D-NMR Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For (1-methylcyclopentyl)urea, ¹H and ¹³C NMR, supplemented by two-dimensional (2D) techniques, provide a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of (1-methylcyclopentyl)urea is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The protons of the cyclopentyl ring will appear as multiplets in the aliphatic region, typically between 1.5 and 2.0 ppm. The methyl group protons, being attached to a quaternary carbon, will present as a singlet further upfield, likely around 1.2 ppm. The amine (NH) and amide (NH₂) protons will appear as broader signals at lower fields, with their chemical shifts being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the urea (B33335) group is expected to have a characteristic chemical shift in the downfield region, typically around 160 ppm. The quaternary carbon of the cyclopentyl ring attached to the nitrogen and the methyl group will appear around 60 ppm. The methylene (B1212753) carbons of the cyclopentyl ring will resonate at approximately 24 and 38 ppm, while the methyl carbon will be observed at a higher field, around 25 ppm.
2D-NMR Techniques: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in confirming the assignments made from 1D spectra. A COSY spectrum would show correlations between adjacent protons in the cyclopentyl ring, aiding in the assignment of the multiplets. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, providing definitive C-H connectivity information.
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Carbonyl (C=O) | - | ~160 |
| Quaternary Cyclopentyl C | - | ~60 |
| Cyclopentyl CH₂ (adjacent to C-N) | ~1.8 | ~38 |
| Cyclopentyl CH₂ | ~1.6 | ~24 |
| Methyl (CH₃) | ~1.2 (s) | ~25 |
| NH | variable (br s) | - |
| NH₂ | variable (br s) | - |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in (1-methylcyclopentyl)urea. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.
The most prominent features in the IR spectrum of (1-methylcyclopentyl)urea are expected to be:
N-H Stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (NH₂) group, and a secondary amine (NH) stretching vibration.
C=O Stretching (Amide I band): A strong absorption band around 1660-1630 cm⁻¹ is characteristic of the carbonyl group in the urea moiety.
N-H Bending (Amide II band): A band in the region of 1620-1580 cm⁻¹ arises from the in-plane bending of the N-H bonds.
C-N Stretching: Absorptions in the 1480-1400 cm⁻¹ range can be attributed to the stretching vibrations of the C-N bonds.
C-H Stretching: Bands in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methyl and cyclopentyl groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3400-3200 | Medium-Strong |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=O Stretch (Amide I) | 1660-1630 | Strong |
| N-H Bend (Amide II) | 1620-1580 | Medium-Strong |
| C-N Stretch | 1480-1400 | Medium |
Raman Spectroscopy for Vibrational Mode Analysis
Key Raman shifts anticipated for (1-methylcyclopentyl)urea include:
C-C Stretching of the Cyclopentyl Ring: Strong signals in the fingerprint region, typically between 800 and 1200 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the carbon-carbon bonds within the cyclopentane (B165970) ring.
C-N Stretching: Vibrations associated with the C-N bonds will also be Raman active.
Urea Skeleton Vibrations: The symmetric stretching of the N-C-N moiety in the urea group is expected to produce a characteristic Raman band.
C-H Bending and Stretching: Vibrations of the methyl and cyclopentyl C-H bonds will also be observable.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| C-H Stretch (Aliphatic) | 3000-2850 | Strong |
| C=O Stretch | ~1650 | Medium |
| C-N Stretch | 1450-1400 | Medium |
| C-C Ring Stretch | 1200-800 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a critical technique for determining the exact molecular weight and elemental composition of (1-methylcyclopentyl)urea. It also provides valuable structural information through the analysis of fragmentation patterns.
Accurate Mass Determination: HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision, allowing for the unambiguous determination of the elemental formula (C₇H₁₄N₂O). The predicted monoisotopic mass of (1-methylcyclopentyl)urea is 142.1106 Da.
Fragmentation Analysis: Under electron ionization (EI) or electrospray ionization (ESI), the molecule will fragment in a characteristic manner. A key fragmentation pathway for N-substituted ureas involves the cleavage of the C-N bond between the cyclopentyl group and the urea moiety. This would likely result in the formation of a stable 1-methylcyclopentyl cation and a neutral urea fragment, or the loss of isocyanic acid. Analysis of these fragment ions helps to confirm the structure of the molecule. Predicted adducts in ESI-MS include [M+H]⁺, [M+Na]⁺, and [M+K]⁺. uni.lu
| Adduct/Fragment | Predicted m/z |
| [M]⁺ | 142.1106 |
| [M+H]⁺ | 143.1184 |
| [M+Na]⁺ | 165.1004 |
| [C₆H₁₁]⁺ (1-methylcyclopentyl cation) | 83.0861 |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating (1-methylcyclopentyl)urea from reaction mixtures and for assessing its purity.
Gas Chromatography (GC) for Volatile Purity Analysis
Gas chromatography (GC) is a suitable method for the analysis of volatile and thermally stable compounds. However, due to the polar nature and potential for thermal decomposition of ureas, derivatization is often necessary to improve their volatility and chromatographic behavior. google.comresearchgate.net
For the analysis of (1-methylcyclopentyl)urea, a derivatization step, for instance, with a silylating agent, might be employed prior to GC analysis. The analysis would typically be performed on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column. The temperature program would be optimized to ensure good separation from any impurities. The purity of the compound can be determined by the relative area of the main peak in the chromatogram. A mass spectrometer detector (GC-MS) would provide confirmation of the peak identity by comparing the mass spectrum with known data.
| Parameter | Typical Condition |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp. 100 °C, ramp to 280 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling
Searches for HPLC methods yielded information on the analysis of urea itself and some of its derivatives. However, no specific methods, including details on stationary phases, mobile phases, detection wavelengths, or retention times, were found for (1-methylcyclopentyl)urea or for structurally similar N-alkyl-N'-cycloalkyl ureas that would allow for the creation of a relevant and accurate data table. Without such data, a meaningful discussion on the quantitative analysis and impurity profiling of this specific compound cannot be constructed.
Chiral Chromatography for Enantiomeric Purity Determination
The applicability of chiral chromatography is contingent on whether (1-methylcyclopentyl)urea or its derivatives of interest are chiral. Assuming the existence of chiral derivatives, a search for their enantiomeric separation by chiral chromatography was conducted. This search did not yield any specific methods or data. General principles of chiral chromatography on urea-based compounds exist, but without concrete examples and data on chiral stationary phases, mobile phases, and resolution factors for relevant compounds, this section cannot be developed with the required scientific rigor.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
No publicly available crystal structure data for (1-methylcyclopentyl)urea could be located. While crystallographic data for urea and some of its derivatives are available, these are not sufficiently analogous to provide meaningful insights into the solid-state structure and conformational analysis of a molecule containing a methylcyclopentyl group. The generation of a data table with crystallographic parameters such as crystal system, space group, and unit cell dimensions is therefore not possible.
Applications of 1 Methylcyclopentyl Urea in Advanced Organic Synthesis and Material Science
Role as a Key Reagent for Complex Organic Molecule Synthesis
Urea (B33335) and its derivatives are fundamental building blocks in organic synthesis. nih.govu-tokyo.ac.jp They can serve as versatile reagents due to the reactivity of the amine groups and the carbonyl center. nih.gov For instance, molten urea can act as both a solvent and a reagent in one-pot reactions to create complex heterocyclic systems like 2-R-7H-dibenzo[de,h]quinolin-7-ones, which are analogues of Aporphinoid alkaloids. rsc.orgresearchgate.net
In a specific documented synthesis, 1-methylcyclopentylurea has been used to produce 1-(1-methylcyclopentyl)-3-(2,5-dihydro-5-oxo-3-furyl)urea, highlighting its role as a precursor in creating more complex molecules. prepchem.com The synthesis of urea derivatives often involves reacting an amine, such as 1-methylcyclopentylamine, with phosgene (B1210022) or its substitutes to form an isocyanate intermediate, which then reacts with another amine to form the final urea compound. smolecule.com
Utility in the Development of Novel Organic Scaffolds and Heterocycles
Urea derivatives are instrumental in the synthesis of various heterocyclic compounds. researchgate.net The urea moiety can be incorporated into ring structures or used to link different molecular fragments. The synthesis of pyrazole-containing ureas, for example, has garnered significant interest in medicinal chemistry for producing compounds with a wide range of biological activities. mdpi.com
The general reactivity of ureas allows them to participate in cyclization reactions to form heterocycles such as pyrimidines. researchgate.net Although direct examples involving (1-methylcyclopentyl)urea are scarce, its structure is amenable to similar synthetic transformations, potentially leading to novel scaffolds where the 1-methylcyclopentyl group can influence the molecule's physical and biological properties.
Applications in Functional Material Development
The hydrogen-bonding capabilities of the urea group are crucial in the design of functional materials. smolecule.com Urea derivatives are employed in creating supramolecular structures and polymers with specific, tailored properties. The dual hydrogen bond donor and acceptor nature of the urea linkage allows for the formation of predictable and stable assemblies.
In polymer science, urea derivatives can act as crosslinkers, enhancing the mechanical and thermal properties of polymer networks. smolecule.com The strong, directional hydrogen bonds formed by urea groups contribute to the formation of organized supramolecular structures.
The presence of the 1-methylcyclopentyl substituent would impact the properties of any resulting polymer or supramolecular assembly. Its size and shape would affect the spacing between polymer chains and the geometry of hydrogen-bonding networks. This can be used to fine-tune properties such as solubility, melting point, and mechanical strength of the final material.
Investigations into Structural Features for Bioactivity Modulation in Pharmaceutical Scaffolds
Urea derivatives are a significant class of compounds in medicinal chemistry, with many approved drugs containing this functional group. nih.gov The urea moiety is valued for its ability to form stable hydrogen bonds with biological targets like proteins and enzymes. nih.gov A wide range of urea derivatives have been synthesized and evaluated for antimicrobial, anticancer, and anti-inflammatory activities. mdpi.comnih.govmdpi.com
The 1-methylcyclopentyl group in (1-methylcyclopentyl)urea provides a lipophilic and sterically defined component. In drug design, such groups are often used to explore structure-activity relationships (SAR). By modifying the size and shape of substituents on the urea core, chemists can modulate a compound's potency, selectivity, and pharmacokinetic properties. smolecule.com For instance, studies on pyrazolyl-ureas have shown that different substituents can lead to potent inhibitors of various kinases involved in cancer and inflammation. mdpi.com While specific bioactivity data for (1-methylcyclopentyl)urea is not widely published, its structure fits the profile of a scaffold for developing new therapeutic agents.
Role as a Ligand or Catalyst Precursor in Organometallic Chemistry (if applicable to literature)
Theoretical and Computational Studies of 1 Methylcyclopentyl Urea
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, stemming from its electronic structure. For (1-methylcyclopentyl)urea, methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) would be employed to model its electronic distribution and bonding characteristics.
These calculations would begin with an in-silico geometry optimization to find the most stable three-dimensional arrangement of the atoms. From this optimized structure, a variety of electronic properties can be determined. A Natural Bond Orbital (NBO) analysis, for example, would provide insight into the hybridization of atomic orbitals and the nature of the chemical bonds. It would likely confirm the sp² hybridization of the carbonyl carbon and the nitrogen atoms of the urea (B33335) group, and the sp³ hybridization of the carbons in the methylcyclopentyl group.
The analysis would also quantify the partial atomic charges, revealing the polar nature of the urea moiety. The oxygen atom would exhibit a significant negative charge, while the carbonyl carbon and the nitrogen-bound hydrogens would be positively charged. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding. The methylcyclopentyl group, being aliphatic, would have a largely nonpolar character.
A frontier molecular orbital (FMO) analysis would calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity. For a molecule like (1-methylcyclopentyl)urea, the HOMO would likely be localized on the electron-rich urea group, specifically the nitrogen and oxygen lone pairs, while the LUMO would be centered on the π* orbital of the carbonyl group.
Table 7.1: Illustrative Quantum Chemical Properties of (1-Methylcyclopentyl)urea
| Property | Hypothetical Value | Significance |
|---|---|---|
| Dipole Moment | ~3.5 - 4.5 D | Indicates significant molecular polarity, dominated by the urea group. |
| HOMO Energy | ~ -6.5 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | ~ 1.5 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | ~ 8.0 eV | Suggests high kinetic stability and low reactivity under standard conditions. |
| NBO Charge on C=O Oxygen | ~ -0.6 e | Highlights the primary hydrogen bond acceptor site. |
| NBO Charge on N-H Hydrogens | ~ +0.4 e | Highlights the primary hydrogen bond donor sites. |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. An MD simulation of (1-methylcyclopentyl)urea would reveal its conformational flexibility and how it interacts with a solvent, typically water.
The simulation would show that the C-N bonds of the urea group have a high rotational barrier due to partial double-bond character, making the urea plane relatively rigid. The primary source of flexibility would be the rotation around the bond connecting the cyclopentyl ring to the urea nitrogen and the puckering of the cyclopentyl ring itself. The ring would likely interconvert between different "envelope" and "twist" conformations. The attached methyl group would influence the preferred puckering mode due to steric hindrance.
When solvated in water, MD simulations would illustrate the formation of a hydration shell around the molecule. Water molecules would act as hydrogen bond donors to the carbonyl oxygen and as acceptors for the N-H protons. These specific, strong interactions would dominate the solvation of the urea moiety. In contrast, the nonpolar methylcyclopentyl group would induce a local ordering of water molecules, characteristic of hydrophobic solvation, where water molecules form a "cage-like" structure around the aliphatic group to maximize their own hydrogen bonding network.
Prediction of Reactivity and Reaction Pathways via Computational Methods
Computational methods can predict where and how a molecule is likely to react. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution on the molecule's surface. For (1-methylcyclopentyl)urea, the MEP would show a region of high negative potential (typically colored red) around the carbonyl oxygen, identifying it as the most likely site for electrophilic attack or hydrogen bonding. Regions of positive potential (blue) would be found around the N-H protons, indicating their susceptibility to deprotonation by a strong base.
Furthermore, computational models could be used to study potential reaction pathways, such as hydrolysis. By modeling the approach of a water molecule or a hydroxide (B78521) ion, researchers could calculate the activation energies for different steps in the reaction mechanism. This would help determine the most favorable pathway and the rate-limiting step for the breakdown of the molecule. Such studies would likely show that hydrolysis under neutral conditions is very slow due to a high activation barrier, but is accelerated under acidic or basic conditions.
Density Functional Theory (DFT) Studies for Spectroscopic Property Prediction
DFT is a powerful tool for predicting various spectroscopic properties, which can then be used to verify the structure and identity of a synthesized compound.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. For (1-methylcyclopentyl)urea, the calculated IR spectrum would show characteristic peaks. A strong absorption band around 1650-1680 cm⁻¹ would be predicted for the C=O stretching vibration. N-H stretching vibrations would appear as two distinct bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations of the methylcyclopentyl group would be predicted just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can also predict ¹H and ¹³C NMR chemical shifts with good accuracy. The calculations would predict distinct signals for the protons and carbons in different chemical environments. For instance, the ¹³C signal for the carbonyl carbon would be predicted at the lowest field (around 160 ppm). The quaternary carbon of the cyclopentyl ring (bonded to the methyl group and nitrogen) would also have a characteristic shift. The chemical shifts of the N-H protons would be sensitive to solvent and concentration due to hydrogen bonding.
Table 7.4: Illustrative Predicted Spectroscopic Data for (1-Methylcyclopentyl)urea
| Spectrum | Feature | Predicted Wavenumber/Shift | Assignment |
|---|---|---|---|
| IR | Strong absorption | ~1660 cm⁻¹ | C=O stretch |
| IR | Medium absorptions | ~3400 cm⁻¹, ~3300 cm⁻¹ | N-H asymmetric & symmetric stretch |
| ¹³C NMR | Low-field singlet | ~160 ppm | C=O |
| ¹³C NMR | Mid-field singlet | ~65 ppm | C-N (quaternary) |
| ¹H NMR | Broad singlet | ~5.5 ppm | -NH₂ |
| ¹H NMR | Singlet | ~1.2 ppm | -CH₃ |
Structure-Property Relationship Modeling through Cheminformatics Approaches
Cheminformatics uses computational methods to analyze structure-property relationships within a series of compounds. While there is no available dataset for (1-methylcyclopentyl)urea derivatives, one could hypothetically construct such a dataset to build a Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) model.
For a QSPR study, one might investigate the relationship between molecular structure and a physical property like solubility or melting point. A model would be built by calculating a variety of molecular descriptors for a series of related urea compounds. These descriptors could include topological indices, electronic properties (like dipole moment), and spatial properties (like molecular surface area). Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create a mathematical equation linking these descriptors to the observed property.
For example, a QSPR model for aqueous solubility would likely find that descriptors related to polarity and hydrogen bonding capacity (e.g., number of H-bond donors/acceptors) are positively correlated with solubility, while descriptors related to molecular size and hydrophobicity (like the LogP value or the surface area of the aliphatic portion) are negatively correlated. Such a model could then be used to predict the solubility of new, unsynthesized urea derivatives.
Future Research Directions and Emerging Trends in 1 Methylcyclopentyl Urea Chemistry
Exploration of Novel Asymmetric Synthetic Pathways
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While (1-methylcyclopentyl)urea itself is achiral, its derivatives can possess stereogenic centers, making the development of asymmetric synthetic routes a significant area of future research. Current synthetic methods for ureas often involve isocyanate intermediates, which can be hazardous. Future explorations are likely to focus on safer and more stereoselective pathways.
One promising direction is the use of organocatalysis. Chiral thioureas and ureas have emerged as powerful hydrogen-bond donors capable of activating substrates and directing stereochemical outcomes in a variety of reactions. Researchers could explore the development of chiral catalysts for the asymmetric addition of amines to isocyanates or for the direct asymmetric synthesis of substituted (1-methylcyclopentyl)urea derivatives. For instance, the asymmetric hydroamination of a suitable precursor followed by urea (B33335) formation could be a viable strategy.
Another avenue lies in enzymatic catalysis. Biocatalysts, such as hydrolases and lyases, operate with high enantioselectivity under mild conditions. The future may see the development of engineered enzymes capable of catalyzing the formation of chiral (1-methylcyclopentyl)urea derivatives, offering a green and efficient alternative to traditional chemical methods.
A comparison of potential asymmetric synthetic strategies is presented in the table below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Organocatalysis | Metal-free, milder reaction conditions, tunable catalyst structures. | Catalyst loading, separation of catalyst from product. |
| Enzymatic Catalysis | High enantioselectivity, environmentally friendly, mild conditions. | Enzyme stability, substrate scope, cost of enzyme production. |
| Chiral Ligand-Metal Catalysis | High turnover numbers, broad substrate scope. | Metal contamination of the product, cost of precious metals. |
Development of New Derivatives with Enhanced Reactivity, Selectivity, or Stability
The functionalization of the (1-methylcyclopentyl)urea core is a key strategy for modulating its physicochemical properties and unlocking new applications. Future research will likely focus on creating derivatives with tailored reactivity, selectivity, and stability.
For instance, the introduction of electron-withdrawing or electron-donating groups on the cyclopentyl ring or the urea nitrogen atoms can significantly alter the electronic properties of the molecule. This could enhance its catalytic activity when used as a ligand or improve its binding affinity in biological applications. The synthesis of N,N'-disubstituted (1-methylcyclopentyl)urea derivatives with varied steric and electronic properties could lead to a library of compounds with diverse functionalities.
Furthermore, the incorporation of (1-methylcyclopentyl)urea into larger molecular architectures, such as polymers or macrocycles, could impart unique properties. For example, polymers containing this moiety may exhibit enhanced thermal stability or specific recognition capabilities. The development of such derivatives will require innovative synthetic methodologies and a deep understanding of structure-property relationships.
Expansion of Applications in Emerging Fields of Chemical Science
While (1-methylcyclopentyl)urea may have established uses, its potential in emerging fields of chemical science remains largely untapped. The unique steric and electronic properties conferred by the 1-methylcyclopentyl group could be advantageous in several areas.
In the field of supramolecular chemistry , the hydrogen-bonding capabilities of the urea moiety can be exploited for the construction of self-assembling systems. Derivatives of (1-methylcyclopentyl)urea could be designed to form well-defined supramolecular structures such as gels, liquid crystals, or molecular capsules, with potential applications in drug delivery and sensing.
In materials science , the incorporation of (1-methylcyclopentyl)urea into polymer backbones could lead to materials with improved mechanical properties, thermal stability, or adhesion. Its use as a crosslinking agent in polymer networks is an area that warrants further investigation for the development of advanced coatings, adhesives, and elastomers.
In organocatalysis , as mentioned earlier, chiral derivatives of (1-methylcyclopentyl)urea could serve as effective catalysts for a range of asymmetric transformations. The steric bulk of the 1-methylcyclopentyl group could play a crucial role in controlling the stereoselectivity of these reactions.
Integration with Flow Chemistry and Automated Synthesis Methodologies
The shift towards more sustainable and efficient chemical manufacturing has led to a growing interest in flow chemistry and automated synthesis. These technologies offer numerous advantages over traditional batch processes, including improved safety, better process control, and higher throughput.
The integration of the synthesis of (1-methylcyclopentyl)urea and its derivatives into continuous flow systems is a logical next step. This would involve the development of robust and scalable flow protocols, potentially utilizing immobilized reagents or catalysts to simplify purification. Automated synthesis platforms could then be used to rapidly generate libraries of (1-methylcyclopentyl)urea derivatives for high-throughput screening in drug discovery or materials science applications. This approach would accelerate the discovery of new compounds with desired properties and facilitate their scale-up for industrial production.
Advanced Mechanistic Studies using In Situ Spectroscopic Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis and application of (1-methylcyclopentyl)urea is crucial for optimizing existing processes and designing new ones. The use of in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy, can provide real-time insights into reaction kinetics, intermediates, and transition states.
For example, in situ monitoring of the reaction between 1-methylcyclopentylamine and an isocyanate precursor could help to elucidate the precise mechanism of urea formation and identify any side reactions. Similarly, studying the interactions of (1-methylcyclopentyl)urea-based catalysts with substrates using these techniques could reveal the key factors governing their catalytic activity and selectivity. These advanced mechanistic studies will provide the fundamental knowledge needed to drive innovation in the chemistry of (1-methylcyclopentyl)urea.
Q & A
Basic: What spectroscopic techniques are essential for characterizing the purity and structure of urea, (1-methylcyclopentyl)-?
Methodology:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the cyclopentyl substituent’s stereochemistry and urea backbone connectivity. Compare chemical shifts with computational predictions (e.g., density functional theory) for validation .
- High-Performance Liquid Chromatography (HPLC): Quantify purity (>95%) using a C18 column with UV detection (λ = 220–250 nm). Calibrate against a certified reference standard .
- Mass Spectrometry (MS): Confirm molecular weight via electrospray ionization (ESI-MS) in positive ion mode. Fragmentation patterns can resolve structural ambiguities .
Basic: How to design a reproducible synthesis protocol for urea, (1-methylcyclopentyl)-?
Methodology:
- Literature Review: Identify established urea synthesis routes (e.g., Curtius rearrangement or carbodiimide-mediated coupling). Prioritize methods with high atom economy and minimal side products .
- Reaction Optimization: Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). Monitor reaction progress via thin-layer chromatography (TLC) .
- Scalability Testing: Validate reproducibility across 3–5 independent trials. Document deviations in yield/purity and adjust purification steps (e.g., recrystallization vs. column chromatography) .
Advanced: How to resolve contradictions in reported reaction yields for urea, (1-methylcyclopentyl)- derivatives?
Methodology:
- Data Triangulation: Compare experimental conditions from conflicting studies (e.g., solvent purity, inert atmosphere use). Replicate key experiments with controlled variables .
- Error Analysis: Quantify systematic vs. random errors using statistical tools (e.g., ANOVA for yield variance across trials). Cross-validate analytical methods (e.g., NMR integration vs. HPLC area-under-curve) .
- Mechanistic Insights: Use computational tools (e.g., Gaussian or ORCA) to model reaction pathways and identify side reactions (e.g., cyclopentyl ring strain effects) .
Advanced: What strategies mitigate cyclopentyl group steric hindrance during functionalization of urea, (1-methylcyclopentyl)-?
Methodology:
- Computational Screening: Employ molecular docking or molecular dynamics simulations to predict steric clashes. Prioritize substituents with lower van der Waals radii (e.g., fluorine vs. methyl groups) .
- Protecting Group Strategies: Temporarily mask the urea moiety (e.g., with Boc groups) to reduce steric interference during cyclopentyl modification .
- Kinetic Studies: Monitor reaction rates under varied steric environments (e.g., bulky vs. linear solvents). Use Eyring plots to correlate activation parameters with steric effects .
Basic: How to validate the stability of urea, (1-methylcyclopentyl)- under varying storage conditions?
Methodology:
- Accelerated Stability Testing: Expose samples to stress conditions (40–60°C, 75% relative humidity) for 4–8 weeks. Analyze degradation products via LC-MS and quantify parent compound loss .
- Crystallography: Perform single-crystal X-ray diffraction to assess structural integrity post-storage. Compare unit cell parameters with freshly synthesized batches .
Advanced: How to design a structure-activity relationship (SAR) study for urea, (1-methylcyclopentyl)- analogs in medicinal chemistry?
Methodology:
- Library Design: Synthesize analogs with systematic variations (e.g., substituent position on the cyclopentyl ring). Use cheminformatics tools (e.g., RDKit) to calculate physicochemical descriptors (logP, polar surface area) .
- Biological Assays: Pair in vitro testing (e.g., enzyme inhibition) with molecular docking to correlate activity with steric/electronic features. Apply multi-parameter optimization (MPO) to rank compound efficacy .
- Data Integration: Use partial least squares (PLS) regression to model SAR trends. Validate predictive power via leave-one-out cross-validation .
Basic: What are the best practices for documenting experimental procedures involving urea, (1-methylcyclopentyl)-?
Methodology:
- Detailed Protocols: Include exact reagent grades, equipment specifications (e.g., NMR spectrometer frequency), and environmental controls (e.g., humidity during crystallization) .
- Data Archiving: Deposit raw spectral data (NMR, MS) in public repositories (e.g., ChemSpider) with persistent identifiers. Use the ACS Style Guide for consistent nomenclature .
- Peer Review: Share protocols with collaborators for pre-publication validation. Address discrepancies via round-robin testing .
Advanced: How to address discrepancies between computational predictions and experimental spectroscopic data for urea, (1-methylcyclopentyl)-?
Methodology:
- Model Refinement: Adjust computational parameters (e.g., solvent dielectric constant in DFT calculations) to better match experimental conditions. Validate with benchmark datasets (e.g., NIST Chemistry WebBook) .
- Conformational Analysis: Use variable-temperature NMR to identify dynamic effects (e.g., ring puckering) that computational models may overlook .
- Collaborative Validation: Engage computational and synthetic chemists to iteratively refine models and experimental setups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
